

# Application Note: Mass Spectrometry

## Fragmentation Pattern of 1,3-dilinoleoyl-2-oleoyl-glycerol

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### Compound of Interest

Compound Name: 1,3-Linolein-2-olein

Cat. No.: B8088809

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

1,3-dilinoleoyl-2-oleoyl-glycerol (OLO) is a triacylglycerol (TAG) containing two linoleic acid moieties at the sn-1 and sn-3 positions and one oleic acid moiety at the sn-2 position.[1] It is found in various vegetable oils, including grape seed, pumpkin seed, soybean, and sunflower oils.[1] The structural characterization of TAGs is crucial in lipidomics, food science, and drug development. Mass spectrometry is a powerful analytical technique for elucidating the structure of TAGs by analyzing their fragmentation patterns. This application note details the expected mass spectrometric fragmentation of OLO, providing a protocol for its analysis and a visual representation of the fragmentation pathways.

### Molecular Profile of 1,3-dilinoleoyl-2-oleoyl-glycerol

- Chemical Formula:  $C_{57}H_{100}O_6$ [1]
- Molecular Weight: 881.4 g/mol [1]
- Structure: A glycerol backbone esterified with linoleic acid (18:2) at the sn-1 and sn-3 positions and oleic acid (18:1) at the sn-2 position.

### Mass Spectrometry Analysis

The analysis of neutral lipids like triacylglycerols by mass spectrometry is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[2][3]

- APCI-MS: This technique often results in the formation of a protonated molecule,  $[M+H]^+$ . Fragmentation can occur in the ion source, leading to the loss of a fatty acid.[4] A notable characteristic of APCI-MS is the preferential loss of fatty acids from the sn-1 and sn-3 positions, resulting in the formation of diacylglycerol (DAG) fragment ions.[5]
- ESI-MS: ESI is a softer ionization technique that typically forms adduct ions, such as  $[M+NH_4]^+$  or  $[M+Li]^+$ , with minimal in-source fragmentation.[3] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation, primarily through the neutral loss of the fatty acid chains.

#### Expected Fragmentation Pattern of 1,3-dilinoleoyl-2-oleoyl-glycerol

Upon ionization and subsequent fragmentation, 1,3-dilinoleoyl-2-oleoyl-glycerol is expected to yield a series of characteristic product ions. The primary fragmentation pathway involves the neutral loss of the constituent fatty acids (linoleic acid and oleic acid).

#### Positive Ion Mode Fragmentation ( $[M+H]^+$ , $[M+NH_4]^+$ , $[M+Li]^+$ ):

- Precursor Ions:
  - $[M+H]^+$ : m/z 882.4
  - $[M+NH_4]^+$ : m/z 899.4
  - $[M+Li]^+$ : m/z 888.4
- Neutral Loss of Fatty Acids (Formation of Diacylglycerol-like ions):
  - Loss of Linoleic Acid ( $C_{18}H_{32}O_2$ ; MW = 280.45 g/mol ): This loss occurs from the sn-1 or sn-3 position.
    - $[M+H - C_{18}H_{32}O_2]^+ = m/z 601.95$

- Loss of Oleic Acid ( $C_{18}H_{34}O_2$ ; MW = 282.47 g/mol ): This loss occurs from the sn-2 position.

- $[M+H - C_{18}H_{34}O_2]^+ = m/z\ 599.93$

The relative abundance of the fragment ions resulting from the loss of fatty acids from the sn-1/3 versus the sn-2 position can provide information about the regiospecificity. Often, the loss from the sn-1/3 positions is favored.[5]

- Formation of Acylium Ions:
  - Linoleoyl acylium ion  $[C_{18}H_{31}O]^+$ : m/z 263.24
  - Oleoyl acylium ion  $[C_{18}H_{33}O]^+$ : m/z 265.25

#### Quantitative Data Summary

Precursor Ion	Formula	Calculated m/z	Fragment Ion	Description	Calculated Fragment m/z
$[M+H]^+$	$[C_{57}H_{101}O_6]^+$	882.4	$[M+H - C_{18}H_{32}O_2]^+$	Loss of Linoleic Acid	601.95
$[M+H - C_{18}H_{34}O_2]^+$	Loss of Oleic Acid	599.93			
$[C_{18}H_{31}O]^+$	Linoleoyl acylium ion	263.24			
$[C_{18}H_{33}O]^+$	Oleoyl acylium ion	265.25			
$[M+NH_4]^+$	$[C_{57}H_{104}O_6N]^+$	899.4	$[M+NH_4 - C_{18}H_{32}O_2 - NH_3]^+$	Loss of Linoleic Acid and Ammonia	601.95
$[M+NH_4 - C_{18}H_{34}O_2 - NH_3]^+$	Loss of Oleic Acid and Ammonia	599.93			

## Experimental Protocol: Mass Spectrometric Analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol

Objective: To determine the fragmentation pattern of 1,3-dilinoleoyl-2-oleoyl-glycerol using ESI-MS/MS.

### Materials:

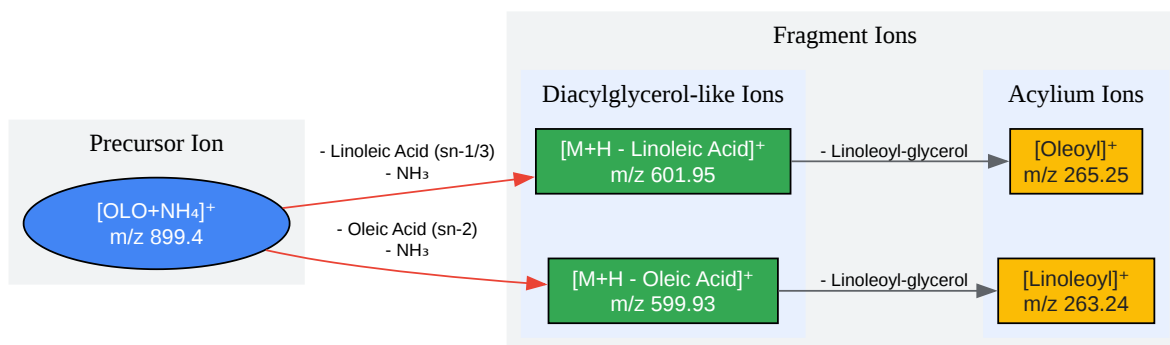
- 1,3-dilinoleoyl-2-oleoyl-glycerol standard
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Ammonium acetate or Lithium acetate
- Mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF, Triple Quadrupole, or Ion Trap)

### Procedure:

- Sample Preparation:
  - Prepare a stock solution of 1,3-dilinoleoyl-2-oleoyl-glycerol at a concentration of 1 mg/mL in chloroform.
  - Prepare a working solution by diluting the stock solution to 10 µg/mL in methanol containing 10 mM ammonium acetate (for  $[M+NH_4]^+$  adduct formation).
- Instrumentation Setup (Example using a Q-TOF):
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 40 V
  - Source Temperature: 120 °C
  - Desolvation Temperature: 350 °C

- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Mass Range (MS Scan): m/z 100-1200
- MS/MS Settings:
  - Select the  $[M+NH_4]^+$  precursor ion (m/z 899.4) for fragmentation.
  - Collision Energy: Ramp from 20 to 40 eV to observe the formation of different fragment ions.
  - Collision Gas: Argon
- Data Acquisition:
  - Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10  $\mu$ L/min.
  - Acquire full scan MS spectra to confirm the presence of the  $[M+NH_4]^+$  precursor ion.
  - Acquire MS/MS spectra of the selected precursor ion to observe the fragmentation pattern.
- Data Analysis:
  - Identify the precursor ion and the major fragment ions in the MS/MS spectrum.
  - Correlate the observed neutral losses with the fatty acid composition of 1,3-dilinoleoyl-2-oleoyl-glycerol.
  - Compare the relative intensities of the diacylglycerol-like fragment ions to infer the positions of the fatty acids.

#### Fragmentation Pathway Diagram



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Caption: Fragmentation of  $[OLO+NH_4]^+$ .

## Conclusion

The mass spectrometric fragmentation of 1,3-dilinoleoyl-2-oleoyl-glycerol provides specific and structurally informative ions. By analyzing the neutral losses of the constituent fatty acids and the formation of characteristic fragment ions, the identity and structure of this triacylglycerol can be confirmed. The methodologies and expected fragmentation patterns detailed in this application note serve as a valuable resource for researchers in lipid analysis.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]

- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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